molecular formula C12H12INO3 B14133220 2-((3-Iodoprop-2-yn-1-yl)oxy)ethyl phenylcarbamate CAS No. 88558-41-2

2-((3-Iodoprop-2-yn-1-yl)oxy)ethyl phenylcarbamate

Katalognummer: B14133220
CAS-Nummer: 88558-41-2
Molekulargewicht: 345.13 g/mol
InChI-Schlüssel: IQHXIOPNLHFUHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Phenylcarbamic acid 2-(3-iodo-2-propynyloxy)ethyl ester is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a phenyl group attached to a carbamic acid moiety, which is further esterified with a 2-(3-iodo-2-propynyloxy)ethyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenylcarbamic acid 2-(3-iodo-2-propynyloxy)ethyl ester typically involves the reaction of phenyl isocyanate with 2-(3-iodo-2-propynyloxy)ethanol. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

On an industrial scale, the production of N-Phenylcarbamic acid 2-(3-iodo-2-propynyloxy)ethyl ester may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems and real-time monitoring can help maintain consistent reaction conditions and product quality .

Analyse Chemischer Reaktionen

Types of Reactions

N-Phenylcarbamic acid 2-(3-iodo-2-propynyloxy)ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a corresponding amine derivative, while oxidation can produce oxides or other oxidized forms .

Wirkmechanismus

The mechanism of action of N-Phenylcarbamic acid 2-(3-iodo-2-propynyloxy)ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Eigenschaften

CAS-Nummer

88558-41-2

Molekularformel

C12H12INO3

Molekulargewicht

345.13 g/mol

IUPAC-Name

2-(3-iodoprop-2-ynoxy)ethyl N-phenylcarbamate

InChI

InChI=1S/C12H12INO3/c13-7-4-8-16-9-10-17-12(15)14-11-5-2-1-3-6-11/h1-3,5-6H,8-10H2,(H,14,15)

InChI-Schlüssel

IQHXIOPNLHFUHG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC(=O)OCCOCC#CI

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.